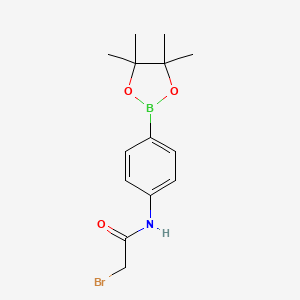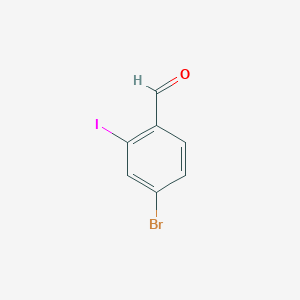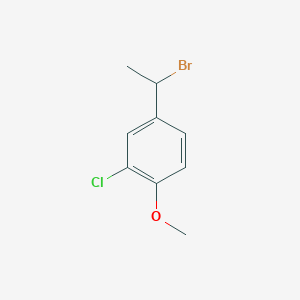
4-(1-Bromoethyl)-2-chloro-1-methoxybenzene
Übersicht
Beschreibung
The compound “4-(1-Bromoethyl)-2-chloro-1-methoxybenzene” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis and can be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromoethyl compounds can generally be synthesized through nucleophilic substitution reactions where an alkyl halide reacts with a nucleophile .Chemical Reactions Analysis
Bromoethyl compounds can participate in various chemical reactions. For example, they can undergo elimination reactions to form alkenes in the presence of a strong base .Wissenschaftliche Forschungsanwendungen
Environmental Significance
Bromochloromethoxybenzenes in the Marine Troposphere : Führer and Ballschmiter (1998) studied the concentrations of various halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere of the Atlantic Ocean to elucidate their biogenic and anthropogenic origins. Their research indicates the environmental presence and distribution of such compounds, suggesting their mixed origins and the significance in understanding atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).
Organic Synthesis and Material Science
Sterically Protected Phosphorus Compounds : Yoshifuji, Kamijo, and Toyota (1993) demonstrated the use of sterically hindered bromobenzenes in the synthesis of low-coordinate phosphorus compounds. Their research provides insights into the application of halogenated methoxybenzenes in the preparation of complex organic molecules with potential applications in material science and organic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).
Electrochemical Reduction Studies : McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a compound related to the chemical class of methoxybenzenes, showcasing the potential for environmental remediation and understanding the electrochemical behaviors of halogenated organic compounds (McGuire & Peters, 2016).
Halogen Bonding and Structural Analysis
Halogen Bonding in Halotriaroylbenzenes : Pigge, Vangala, and Swenson (2006) explored the structural determinants in 4-halotriaroylbenzenes, highlighting the significance of halogen bonding in the structural stability and design of halogenated compounds. This research underscores the importance of understanding halogen bonding in designing materials and molecules with specific properties (Pigge, Vangala, & Swenson, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVRTFXJQNAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


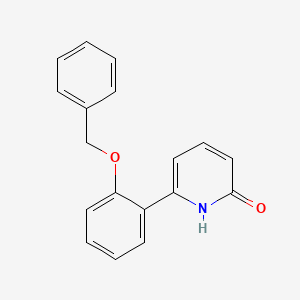




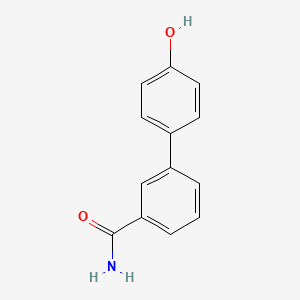
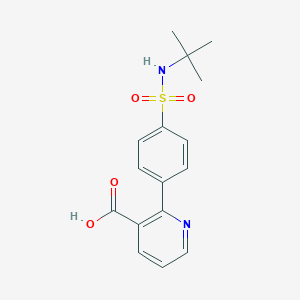
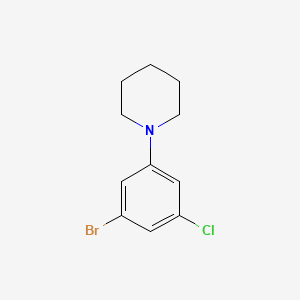
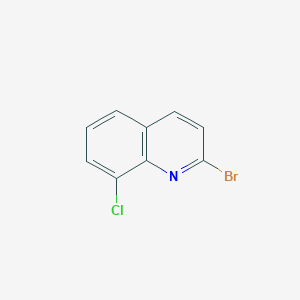
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)


